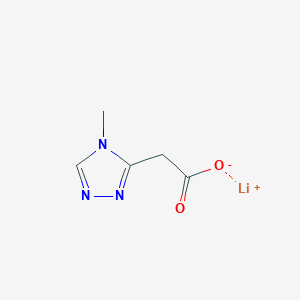

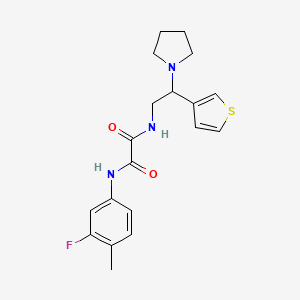

![molecular formula C21H19BrN4O3S B2487179 N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 887217-28-9](/img/structure/B2487179.png)

N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex acetamide derivatives, such as N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, typically involves multi-step reactions that include condensation, cyclization, and substitution reactions. Studies on related compounds have employed various strategies, including the Fischer indolization, Japp-Klingemann reaction for indole synthesis, and subsequent amidification or acetylation steps for introducing the acetamide group (Eller & Holzer, 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds like N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide often relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and substitution patterns critical for understanding the compound's chemical behavior and potential biological activity (Gopi & Dhanaraju, 2020).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and their positions within the molecule. Reactions such as N-acylation, C-alkylation, and hydrolysis play a significant role in modifying the compound's properties and enhancing its biological activities. The interaction between functional groups, such as nitro and acetamido, can also affect the chemical shift and reactivity of neighboring protons (Zhang Da-yang, 2004).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

A study by Debnath and Ganguly (2015) synthesized derivatives similar to the compound and evaluated their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds demonstrated promising antibacterial and antifungal activities, indicating potential application in combating infections (Debnath & Ganguly, 2015).

Anticancer and Antiviral Activities

Research by Havrylyuk et al. (2013) focused on the synthesis of thiazol-4-ones, which are structurally related to the compound . They found that some of these compounds, particularly those with specific substituents, showed significant activity against leukemia cell lines and the Tacaribe TRVL 11 573 virus strain. This suggests a potential application in anticancer and antiviral therapies (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Anticonvulsant Potential

Severina et al. (2020) synthesized thioacetamide derivatives with a focus on anticonvulsant activity. The study revealed that compounds with a 4-bromophenyl substituent, which is a component of the queried compound, showed notable anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. This indicates the potential use of such compounds in the treatment of convulsive disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of compounds structurally similar to N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. For instance, Salian, Narayana, and Sarojini (2017) investigated the synthesis and spectroscopic characterization of related compounds, providing valuable insights into the structural and chemical properties of these molecules (Salian, Narayana, & Sarojini, 2017).

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3S/c1-29-11-10-26-20(28)19-18(15-4-2-3-5-16(15)24-19)25-21(26)30-12-17(27)23-14-8-6-13(22)7-9-14/h2-9,24H,10-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWHZQXQZZDVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

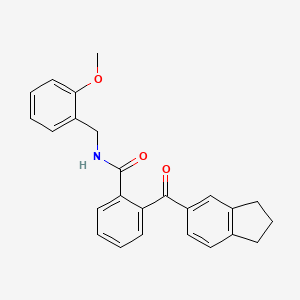

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)

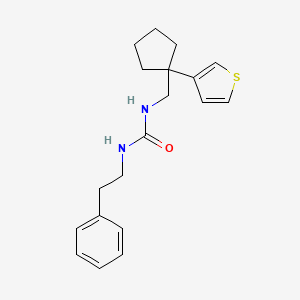

![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)

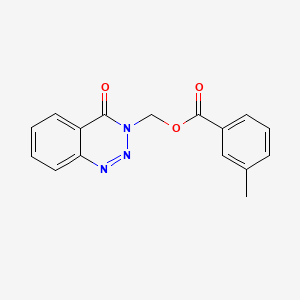

![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)

![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)

![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)